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Compound of Interest

Compound Name: 4-Chloroquinoline-6-carbaldehyde

Cat. No.: B1424190 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

distinct spectroscopic characteristics of quinoline carbaldehyde isomers. This guide provides a

comparative analysis of their NMR, IR, UV-Vis, and Mass Spectrometry data, supported by

detailed experimental protocols and workflow visualizations.

Quinoline carbaldehydes are a class of heterocyclic organic compounds that garner significant

interest in medicinal chemistry and materials science due to their versatile biological activities

and potential as synthons for more complex molecules. The isomeric position of the

carbaldehyde group on the quinoline scaffold dramatically influences the molecule's electronic

properties, reactivity, and biological function. A thorough understanding of their spectroscopic

signatures is paramount for unambiguous identification, characterization, and quality control in

research and development. This guide presents a comparative analysis of the key

spectroscopic data for various quinoline carbaldehyde isomers.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for quinoline carbaldehyde isomers,

offering a direct comparison of their characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of Quinoline Carbaldehyde Isomers
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Isomer Aldehyde CHO (s) Aromatic Protons (m)

2-Quinoline Carbaldehyde 10.23
8.31 (d), 8.25 (d), 8.03 (d),

7.90 (d), 7.83 (dd), 7.69 (t)[1]

3-Quinoline Carbaldehyde 10.22
9.34 (s), 8.60 (s), 8.16 (d), 7.96

(d), 7.86 (dd), 7.64 (t)

4-Quinoline Carbaldehyde 10.50
9.18 (d), 8.99 (d), 8.21 (d),

7.81 (t), 7.77 (t), 7.72 (t)[2]

5-Hydroxy-Quinoline

Carbaldehyde
10.14

9.56 (dd), 8.97 (dd), 8.17 (d),

7.78 (dd), 7.26 (d)[3]

6-Quinoline Carbaldehyde 10.17
9.02 (dd), 8.33 (d), 8.29 (dd),

8.18 (m), 7.50 (dd)

7-Quinoline Carbaldehyde 10.1 (approx.)
9.0 (m), 8.4 (m), 8.2 (m), 8.0

(m), 7.6 (m)

8-Hydroxy-Quinoline

Carbaldehyde
10.16

9.71 (dd), 8.89 (dd), 8.02 (d),

7.69 (q), 7.30 (d)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of Quinoline Carbaldehyde Isomers
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Isomer Aldehyde C=O Aromatic Carbons

2-Quinoline Carbaldehyde 193.9

152.7, 148.0, 137.5, 130.6,

130.5, 130.2, 129.3, 128.0,

117.5[1]

3-Quinoline Carbaldehyde 190.8

150.6, 149.2, 140.3, 132.8,

129.8, 129.5, 128.6, 128.0,

127.1

5-Hydroxy-Quinoline

Carbaldehyde
192.2

159.6, 149.0, 140.2, 138.0,

133.0, 126.8, 124.6, 122.4,

110.8[3]

8-Hydroxy-Quinoline

Carbaldehyde
193.1

160.5, 149.9, 141.1, 138.9,

133.9, 127.7, 125.5, 123.4,

111.7

Vibrational Spectroscopy
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹) of Quinoline Carbaldehyde Isomers

Isomer ν(C=O) ν(C-H) aromatic ν(C=C) aromatic

2-Quinoline

Carbaldehyde
~1700 ~3050 ~1600, ~1500

3-Quinoline

Carbaldehyde
~1700 ~3050 ~1600, ~1500

4-Quinoline

Carbaldehyde
1705 3060 1588

6-Quinoline

Carbaldehyde
1702 3055 1590

7-Quinoline

Carbaldehyde
1700 3050 1585

8-Hydroxy-5-Quinoline

Carbaldehyde
1667 2859 1425 (C-H bend)[3]
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Electronic Spectroscopy
Table 4: UV-Vis Absorption Maxima (λ_max, nm) of Quinoline Carbaldehyde Isomers in

Methanol

Isomer λ_max (nm)

8-Hydroxy-7-Quinoline Carbaldehyde 429, 350, 286, 267, 248, 207[3]

Quinoline (Reference) 313, 277, 225

Mass Spectrometry
Table 5: Mass Spectrometry Data (m/z) of Quinoline Carbaldehyde Isomers

Isomer Molecular Ion [M]⁺ Key Fragmentation Peaks

2-Quinoline Carbaldehyde 157 129 ([M-CO]⁺), 102

4-Quinoline Carbaldehyde 157 129 ([M-CO]⁺), 102, 76[2]

8-Hydroxy-5-Quinoline

Carbaldehyde
173 145 ([M-CO]⁺)[3]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the quinoline carbaldehyde isomer was

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5

mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Parameters: A standard pulse sequence was used with a spectral width of

approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2
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seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard (0.00 ppm).

¹³C NMR Parameters: A proton-decoupled pulse sequence was employed with a spectral

width of around 220 ppm. Chemical shifts are reported in ppm relative to the solvent peak

(e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the isomer was mixed with dry

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, spectra were obtained

using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly

on the crystal.

Instrumentation: FT-IR spectra were recorded in the range of 4000-400 cm⁻¹.

Data Acquisition: Typically, 16 to 32 scans were co-added at a resolution of 4 cm⁻¹ to obtain

a high signal-to-noise ratio.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation: A stock solution of the quinoline carbaldehyde isomer was prepared in

a spectroscopic grade solvent (e.g., methanol or ethanol). Serial dilutions were made to

obtain concentrations in the range of 10⁻⁴ to 10⁻⁶ M.

Instrumentation: UV-Vis absorption spectra were recorded using a dual-beam

spectrophotometer over a wavelength range of 200-800 nm.

Data Acquisition: The absorbance was measured in a 1 cm path length quartz cuvette, using

the pure solvent as a reference.

Mass Spectrometry (MS)

Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron

ionization (EI) source.

Sample Introduction: The sample was introduced directly into the ion source via a solid probe

or through a gas chromatograph (GC) for GC-MS analysis.
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Ionization: An electron energy of 70 eV was used for ionization.

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was recorded.

Experimental Workflow
The following diagram illustrates the general workflow for the comparative spectroscopic

analysis of quinoline carbaldehyde isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1424190?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/22683559/
https://pubmed.ncbi.nlm.nih.gov/22683559/
https://pubmed.ncbi.nlm.nih.gov/22683559/
https://www.mdpi.com/1420-3049/25/9/2053
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9243130.htm
https://www.benchchem.com/product/b1424190#comparative-spectroscopic-analysis-of-quinoline-carbaldehyde-isomers
https://www.benchchem.com/product/b1424190#comparative-spectroscopic-analysis-of-quinoline-carbaldehyde-isomers
https://www.benchchem.com/product/b1424190#comparative-spectroscopic-analysis-of-quinoline-carbaldehyde-isomers
https://www.benchchem.com/product/b1424190#comparative-spectroscopic-analysis-of-quinoline-carbaldehyde-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1424190?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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